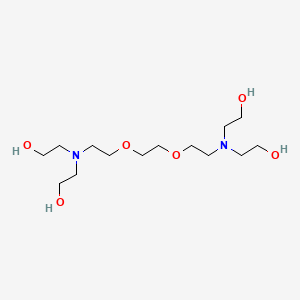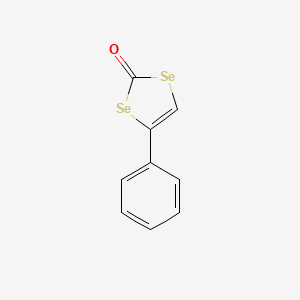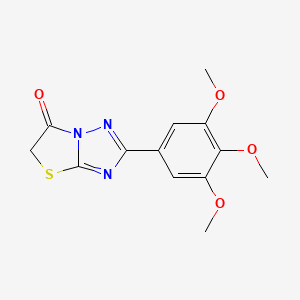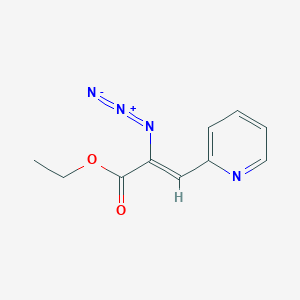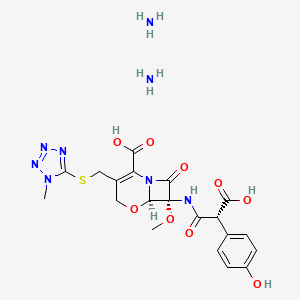
Moxalactam diammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moxalactam diammonium involves several key steps. The benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride . This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer . The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst . The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine . The final step involves an intramolecular Wittig reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Moxalactam diammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent.
Reduction: Partial reduction of the triple bond is achieved using Lindlar catalyst.
Substitution: The epoxide ring can be opened with nucleophiles such as 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent
Reduction: Lindlar catalyst
Substitution: 1-methyl-1H-tetrazole-5-thiol
Major Products Formed
The major products formed from these reactions include intermediates that lead to the final this compound structure, such as the diastereoisomer and the epoxide intermediate .
Scientific Research Applications
Moxalactam diammonium has a wide range of scientific research applications:
Mechanism of Action
Moxalactam diammonium exerts its antibacterial effects by interfering with bacterial cell wall synthesis. It inhibits the cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, it activates bacterial cell autolysins, leading to cell lysis . The compound’s methyltetrazolethio moiety maximizes in vitro activity, while the 7-alpha-methoxy substituent confers beta-lactamase stability .
Comparison with Similar Compounds
Moxalactam diammonium is unique among beta-lactam antibiotics due to its structural differences and enhanced antibacterial activity. Similar compounds include:
Cephalosporins: Structurally related but with a sulfur atom instead of oxygen.
Penicillins: Another class of beta-lactam antibiotics with a different core structure.
This compound stands out due to its broad-spectrum activity and stability against beta-lactamase enzymes .
Properties
CAS No. |
77121-76-7 |
|---|---|
Molecular Formula |
C20H26N8O9S |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
azane;(6R,7R)-7-[[(2R)-2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O9S.2H3N/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);2*1H3/t12-,18-,20+;;/m1../s1 |
InChI Key |
MJOUVQKVCMZNBV-GDUWRUPCSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
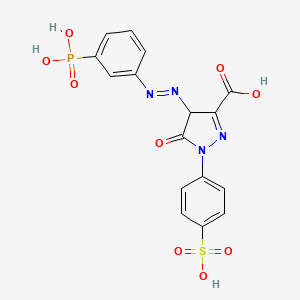

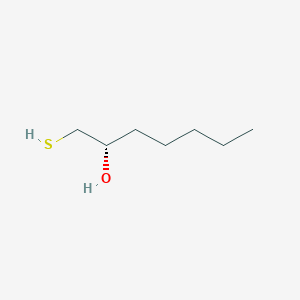
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)
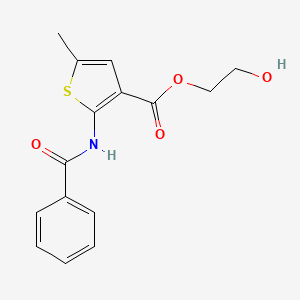
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
